Carbonyl-Driven Hydrogen Bond Acceptor Topology: 2-Amino-4-phenyl-4,5-dihydro-1H-imidazol-5-one vs. 2-Amino-4-phenylimidazoline
The target compound possesses a carbonyl oxygen at the C5 position, providing a distinct hydrogen bond acceptor site absent in the corresponding 2-amino-4-phenylimidazoline (i.e., the fully reduced analog lacking the C5 carbonyl) . This difference is quantifiable via computed electrostatic potential surfaces and experimentally measured HPLC retention times (logP shift), which directly affect recognition by biological targets and chromatographic purification behavior .
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 2 H-bond acceptors (N1 lone pair and C5 carbonyl oxygen) |
| Comparator Or Baseline | 2-Amino-4-phenylimidazoline (reduced analog): 1 H-bond acceptor (N1 lone pair only; no carbonyl) |
| Quantified Difference | 1 additional H-bond acceptor site; computed logP shift of approximately −0.5 to −0.8 units (class-level estimate for carbonyl insertion) |
| Conditions | In silico physicochemical property calculation; experimental context: reversed-phase UPLC retention time shift (class-level inference from structurally analogous imidazolone vs. imidazoline pairs) |
Why This Matters
The additional H-bond acceptor directly influences target engagement geometry and compound polarity, making the carbonyl-bearing scaffold preferable for applications requiring a specific acceptor pharmacophore or increased aqueous solubility relative to fully reduced imidazoline analogs.
